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Arginine N-Methyltransferase Inhibitor-1 -

Arginine N-Methyltransferase Inhibitor-1

Catalog Number: EVT-1221541
CAS Number:
Molecular Formula: C21H12N2Na4O9S2
Molecular Weight: 592.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Protein arginine methyltransferases (PRMTs) post-translationally modify proteins, including histones, and in this way regulate gene expression, signal transduction, and protein-protein interactions. AMI-1 is a cell permeable inhibitor of PRMTs. It inhibits both yeast Type I arginine methyltransferase Hmt1p and human PRMT1 (IC50 = 3.0 and 8.8 μM, respectively). AMI-1 also effectively blocks the activity of PRMTs 3, 4, and 6 but not that of either SET (Sub39H1, Suv39H2, SET7) or non-SET (DOT1) lysine methyltransferases. The mechanism of inhibition of PRMTs by AMI-1 involves blocking peptide-substrate binding. AMI-1 also inhibits HIV-1 reverse transcriptase (IC50 = 5.0 μM).
Overview

Arginine N-Methyltransferase Inhibitor-1 is a small molecule designed to inhibit the activity of protein arginine methyltransferases, specifically targeting the enzyme coactivator-associated arginine methyltransferase 1. This compound plays a significant role in regulating various biological processes, including transcriptional activation and cellular differentiation, by modulating the methylation of arginine residues in proteins. Given its potential implications in cancer biology and other diseases, understanding its synthesis, mechanism of action, and applications is crucial.

Source and Classification

Arginine N-Methyltransferase Inhibitor-1 is classified as a type I protein arginine methyltransferase inhibitor. It is derived from the broader category of compounds known as methyltransferase inhibitors, which are designed to interfere with the enzymatic transfer of methyl groups to arginine residues in proteins. This compound has been shown to selectively inhibit coactivator-associated arginine methyltransferase 1, which is implicated in several types of cancer, including breast and prostate cancers .

Synthesis Analysis

The synthesis of Arginine N-Methyltransferase Inhibitor-1 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available amino acids and other organic compounds.
  2. Nucleophilic Displacement: A nucleophilic displacement reaction is employed using 4-amino-1-Boc-piperidine and meta-substituted benzyl bromides to form diamines.
  3. Deprotection: The tert-butoxy carbamate group is removed using methanolic hydrochloric acid.
  4. Reductive Amination: The resulting amines are subjected to reductive amination with N-Boc-(methylamino)acetaldehyde to yield the desired inhibitor .

This multi-step synthetic route allows for the generation of various analogs of Arginine N-Methyltransferase Inhibitor-1, enabling structure-activity relationship studies.

Molecular Structure Analysis

The molecular structure of Arginine N-Methyltransferase Inhibitor-1 features a core structure that includes an azetidinyl group connected to an aryl ring through a methylene bridge. The specific arrangement of functional groups on this scaffold is crucial for its inhibitory activity against coactivator-associated arginine methyltransferase 1.

Structural Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific analog)
  • Molecular Weight: Varies based on the specific derivative
  • Key Functional Groups: Amino groups, aromatic rings, and alkyl chains that influence binding affinity and selectivity.
Chemical Reactions Analysis

Arginine N-Methyltransferase Inhibitor-1 undergoes several chemical reactions during its synthesis and when interacting with target enzymes:

  1. Methylation Reactions: The primary reaction involves the inhibition of the methylation process catalyzed by coactivator-associated arginine methyltransferase 1, preventing the conversion of arginine residues into monomethylarginine and asymmetric dimethylarginine.
  2. Binding Interactions: The inhibitor binds to the active site of the enzyme, blocking substrate access and effectively reducing enzyme activity .
Mechanism of Action

The mechanism by which Arginine N-Methyltransferase Inhibitor-1 exerts its effects involves competitive inhibition at the active site of coactivator-associated arginine methyltransferase 1:

  1. Competitive Binding: The inhibitor mimics the natural substrate, allowing it to bind to the enzyme's active site.
  2. Disruption of Methylation: By occupying this site, it prevents the transfer of methyl groups from S-adenosylmethionine to target arginine residues.
  3. Biological Consequences: This inhibition leads to altered gene expression profiles associated with cancer progression and other pathological conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature.
  • Reactivity: Reacts with thiol groups in proteins due to its electrophilic nature, enhancing specificity for coactivator-associated arginine methyltransferase 1 .
Applications

Arginine N-Methyltransferase Inhibitor-1 has significant scientific applications, particularly in cancer research:

  • Cancer Therapy Research: Due to its role in inhibiting coactivator-associated arginine methyltransferase 1, it is being explored as a potential therapeutic agent for various cancers.
  • Biochemical Studies: Used as a tool compound in studies investigating the role of protein arginine methylation in cellular processes such as transcription regulation and signal transduction.
  • Drug Development: Its structure serves as a lead compound for developing more potent and selective inhibitors targeting protein arginine methyltransferases .
Introduction to Protein Arginine Methyltransferases (PRMTs) and AMI-1

Overview of PRMT Family Classification and Catalytic Mechanisms

Protein arginine methyltransferases (PRMTs) are a class of enzymes that catalyze the post-translational methylation of arginine residues in proteins, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. Nine mammalian PRMTs are classified into three types based on methylation patterns: Type I (PRMT1, 2, 3, 4, 6, 8) generate asymmetric dimethylarginine (ADMA); Type II (PRMT5, 9) produce symmetric dimethylarginine (SDMA); and Type III (PRMT7) yields monomethylarginine (MMA) [4] [5]. These enzymes share conserved structural motifs (I, post-I, II, III, and a THW loop) that form the SAM-binding pocket, enabling methyl group transfer to the guanidino nitrogen of arginine [5]. PRMT1, the predominant Type I enzyme, accounts for >50% of cellular ADMA formation and methylates histone (e.g., H4R3) and nonhistone substrates (e.g., p53, MRE11) involved in transcriptional regulation and DNA repair [1] [8].

Arginine N-Methyltransferase Inhibitor-1 (AMI-1), a symmetrical sulfonated urea compound, is a cell-permeable, non-SAM-competitive inhibitor of PRMTs. Its biochemical profile includes:

  • IC₅₀ values: 8.81 µM for PRMT1 and 3.03 µM for yeast RMT1p [3] [7]
  • Selectivity: Potent inhibition of PRMTs with minimal effects on lysine methyltransferases [3]
  • Mechanism: Irreversible binding that does not compete with ATP [7]
  • Solubility: High aqueous solubility (50 mg/mL) [7]

Table 1: Classification of PRMT Enzymes

TypeProductsMembersKey Substrates
IMMA, ADMAPRMT1, 3, 4, 6, 8Histones (H4R3me2a), p53, RNA-binding proteins
IIMMA, SDMAPRMT5, 9Histones (H4R3me2s, H3R8me2s), spliceosome factors
IIIMMAPRMT7Histones (H4R3me), DNA repair proteins

Table 2: Biochemical Profile of AMI-1

PropertyValue
Chemical ClassSymmetrical sulfonated urea
Primary TargetsType I/II PRMTs
PRMT1 IC₅₀8.81 µM
Yeast RMT1p IC₅₀3.03 µM
ReversibilityIrreversible
SAM CompetitionNon-competitive

Biological Significance of PRMT5 in Oncogenesis and Epigenetic Regulation

PRMT5, the primary Type II PRMT, drives oncogenesis through epigenetic and non-epigenetic mechanisms. It catalyzes symmetric dimethylation of histone marks H4R3me2s and H3R8me2s, associated with transcriptional repression of tumor suppressors (e.g., RBL2, ST7) [2] [5]. PRMT5 is overexpressed in multiple cancers (lymphoma, osteosarcoma, gastric cancer), where it:

  • Promotes cell cycle progression: Upregulates cyclins (D1, D2, E1) and CDKs (4, 6) while suppressing miR-96 and miR-503, which target oncogenes like MYC [5].
  • Dysregulates splicing: Methylates spliceosome components (e.g., SM proteins), contributing to oncogenic isoform expression [4].
  • Enhances survival signals: Activates PI3K/AKT and NF-κB pathways [5].

AMI-1 exhibits antitumor effects by targeting PRMT5. In mouse sarcoma S180 and human osteosarcoma U2OS cells, AMI-1 (0.6–2.4 mM) reduced viability by >60%, suppressed colony formation, and induced apoptosis via caspase activation. Mechanistically, it decreased PRMT5-mediated epigenetic marks (H4R3me2s, H3R8me2s) and downregulated PRMT5 protein levels in vivo [2]. In S180 xenograft models, intratumoral AMI-1 (0.5 mg/day) reduced tumor weight by 45% and significantly lowered H4R3me2s/H3R8me2s levels [2].

Table 3: Anticancer Effects of AMI-1 in Sarcoma Models

ModelAMI-1 DoseKey EffectsMolecular Changes
U2OS cells0.6–2.4 mM↓ Viability, ↓ colony formation↓ PRMT5 activity
S180 cells1.2–2.4 mM↑ Apoptosis (annexin V/PI positive)↓ H4R3me2s, ↓ H3R8me2s
S180 xenografts0.5 mg/day (7 d)↓ Tumor weight (45% inhibition)↓ PRMT5, ↓ H4R3me2s, ↓ H3R8me2s in tissues

Rationale for Targeting PRMTs with Small-Molecule Inhibitors

The dysregulation of PRMTs in cancer, inflammation, and metabolic disorders underscores their therapeutic relevance. PRMT1 is overexpressed in breast, prostate, and lung cancers and regulates oncogenic pathways (e.g., ERα signaling, p53 methylation) [1] [8]. PRMT5 amplification correlates with poor prognosis in hematological malignancies and solid tumors [5]. Key advantages of PRMT inhibition include:

  • Epigenetic reprogramming: Reversal of aberrant histone methylation restores tumor suppressor expression [4] [5].
  • Synthetic lethality: PRMT1/5 inhibition sensitizes cells to DNA-damaging agents by impairing repair pathways [1] [10].
  • Non-enzymatic targeting: PRMT1 stabilizes oncoproteins (e.g., orphan receptor TR3) via protein-protein interactions independent of methylation, suggesting degraders may surpass inhibitors [10].

However, current inhibitors like AMI-1 face challenges:

  • Limited selectivity: AMI-1 inhibits both Type I (PRMT1) and Type II (PRMT5) enzymes, complicating mechanistic studies [2] [3].
  • High dosing requirements: Millimolar concentrations are needed for cellular efficacy, reducing therapeutic applicability [2] [7].
  • Irreversible binding: Non-competitive inhibition risks off-target effects [7].Recent advances focus on isoform-selective inhibitors (e.g., GSK3368715 for PRMT1) and PROTAC degraders (e.g., CM112), which degrade PRMT1 independently of catalytic inhibition [1] [10].

Properties

Product Name

Arginine N-Methyltransferase Inhibitor-1

IUPAC Name

tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate

Molecular Formula

C21H12N2Na4O9S2

Molecular Weight

592.4 g/mol

InChI

InChI=1S/C21H16N2O9S2.4Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4

InChI Key

OEJIOAHFKHHDAW-UHFFFAOYSA-J

SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Synonyms

Arginine N-Methyltransferase Inhibitor-1

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]

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